molecular formula C10H22N2S B2696309 1-Methyl-4-(4-methylsulfanylbutyl)piperazine CAS No. 1872790-60-7

1-Methyl-4-(4-methylsulfanylbutyl)piperazine

Cat. No. B2696309
CAS RN: 1872790-60-7
M. Wt: 202.36
InChI Key: UVZKYHHMTRGJQQ-UHFFFAOYSA-N
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Description

“1-Methyl-4-(4-methylsulfanylbutyl)piperazine” is an organic compound with the CAS Number: 1872790-60-7 . It has a molecular weight of 202.36 . The compound is in liquid form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-Methyl-4-(4-methylsulfanylbutyl)piperazine”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “1-Methyl-4-(4-methylsulfanylbutyl)piperazine” is 1S/C10H22N2S/c1-11-6-8-12(9-7-11)5-3-4-10-13-2/h3-10H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-Methyl-4-(4-methylsulfanylbutyl)piperazine” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Metabolic Pathways and Drug Development

1-Methyl-4-(4-methylsulfanylbutyl)piperazine is a compound that has been investigated in various contexts for its metabolic pathways and potential therapeutic applications. A notable study focused on the oxidative metabolism of a related antidepressant, Lu AA21004, highlighting the enzyme-mediated transformations it undergoes, including oxidation and hydroxylation processes. This research provides insights into how similar piperazine derivatives could be metabolized in the human body, emphasizing the roles of specific cytochrome P450 enzymes in these metabolic pathways (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, Dalgaard, 2012).

Antibacterial Properties

Research on piperazine derivatives, including those structurally related to 1-Methyl-4-(4-methylsulfanylbutyl)piperazine, has demonstrated their potential as antibacterial agents. For instance, the synthesis and evaluation of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids revealed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa. This highlights the potential of piperazine derivatives in developing new antibiotics to combat resistant bacterial strains (Matsumoto, Minami, 1975).

Anticancer Activity

The compound TM208, a 4-methyl-piperazine-1-carbodithioc acid derivative, has been studied for its anticancer properties. Metabolic studies in rats identified several metabolites of TM208, indicating its complex biotransformation. The research underscores the therapeutic potential of piperazine derivatives in cancer treatment due to their excellent in vivo and in vitro anticancer activity and low toxicity profile (Jiang, Ling, Han, Li, Cui, 2007).

Neuropharmacological Applications

Piperazine derivatives have been explored for their neuropharmacological potential, including as ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders. For example, research into the analogues of σ receptor ligand PB28 showed that incorporating polar functionality and reducing lipophilicity could produce compounds with therapeutic relevance in oncology and diagnostic applications (Abate, Niso, Lacivita, Mosier, Toscano, Perrone, 2011).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H312, H314, H332, H335 indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns, eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

1-methyl-4-(4-methylsulfanylbutyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2S/c1-11-6-8-12(9-7-11)5-3-4-10-13-2/h3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZKYHHMTRGJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(4-methylsulfanylbutyl)piperazine

CAS RN

1872790-60-7
Record name 1-methyl-4-[4-(methylsulfanyl)butyl]piperazine
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